N-[4-(Amino)butyl]phthalimide
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Overview
Description
N-[4-(Amino)butyl]phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a phthalimide moiety attached to a 4-aminobutyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(Amino)butyl]phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 4-aminobutylamine under dehydrative conditions. This reaction typically requires heating to facilitate the formation of the phthalimide ring . Another method involves the Gabriel synthesis, where potassium phthalimide reacts with 4-bromobutylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave irradiation can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Amino)butyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
N-[4-(Amino)butyl]phthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Amino)butyl]phthalimide involves its interaction with specific molecular targets. The phthalimide moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromobutyl)phthalimide: This compound is similar in structure but contains a bromine atom instead of an amino group.
1-Phthalimido-4-bromobutane: Another related compound with a bromobutane chain.
Naphthalimide derivatives: These compounds share the phthalimide core but have different substituents, leading to varied properties and applications.
Uniqueness
N-[4-(Amino)butyl]phthalimide is unique due to its specific functional groups, which confer distinct reactivity and binding properties
Properties
CAS No. |
99008-43-2 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(4-aminobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H14N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8,13H2 |
InChI Key |
GZCFMVCWRGPDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN |
Origin of Product |
United States |
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